3-bromo-7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine
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Description
3-bromo-7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C17H18BrN5 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.07456 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound “3-bromo-7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine” is a complex molecule that contains an imidazole ring . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The specific interaction of this compound with its targets would depend on the exact nature of these targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities.
Result of Action
Based on the known activities of imidazole derivatives , it can be speculated that the compound could have a range of potential effects, depending on its specific targets and mode of action.
Properties
IUPAC Name |
3-bromo-7-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2,4-dimethyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5/c1-11-14-3-4-15(21-17(14)20-12(2)16(11)18)23-8-13(9-23)7-22-6-5-19-10-22/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYFNVUHTLTRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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